molecular formula C21H14FN3O4 B2698960 8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034274-82-1

8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2698960
CAS RN: 2034274-82-1
M. Wt: 391.358
InChI Key: LAIZPAWSFOXPMC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene and pyrimidine rings, which are aromatic and contribute to the molecule’s stability. The fluorine atom would be expected to be highly electronegative, pulling electron density towards itself and potentially affecting the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this molecule would undergo would depend on the conditions and the reagents present. The carbonyl groups could potentially undergo nucleophilic addition reactions, while the fluorine atom might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this molecule would be influenced by its functional groups and structure. For example, the presence of the fluorine atom might increase its electronegativity and polarity .

Scientific Research Applications

Forensic Chemistry and Toxicology

This compound has relevance in forensic science due to its potential use as a marker or indicator in toxicological analyses. Researchers can explore its presence in biological samples (such as blood, urine, or hair) to detect exposure or poisoning. Its unique chemical structure may allow for specific identification, especially when combined with mass spectrometry techniques .

Hallucinogenic Properties

Given its complex fused-ring system, this compound could exhibit hallucinogenic effects. Researchers might investigate its interaction with serotonin receptors or its impact on neural pathways. Understanding its psychoactive properties could contribute to the broader field of hallucinogen research .

OLED Display Applications

The chromene moiety in this compound suggests potential applications in organic light-emitting diode (OLED) displays. Researchers have studied related chromenes for their luminescent properties. Investigating the photoluminescence spectra of this compound could reveal its suitability for OLED materials .

α-Glucosidase Inhibition

The oxindole portion of the compound may play a role in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. Researchers have synthesized related 5-fluoro-2-oxindole derivatives and found promising inhibitory activity. These compounds could be explored as potential antidiabetic agents .

Biologically Attractive Scaffold

The chromene scaffold is versatile and biologically interesting. Researchers have used similar scaffolds for various purposes, including drug development. Investigating the compound’s interactions with biological targets could lead to novel therapeutic applications .

Water-Soluble Derivatives

Exploring modifications to the compound’s structure could yield water-soluble derivatives. Such derivatives might find applications in drug delivery, bioimaging, or other aqueous environments. Researchers could investigate their solubility, stability, and potential biological activity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this molecule. If it’s a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this molecule would depend on factors like its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Future research on this molecule could involve exploring its synthesis, reactivity, and potential applications. For example, if it has biological activity, it could be studied as a potential drug .

properties

IUPAC Name

13-fluoro-5-(2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O4/c22-13-5-6-18-23-16-7-8-24(11-15(16)20(27)25(18)10-13)19(26)14-9-12-3-1-2-4-17(12)29-21(14)28/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIZPAWSFOXPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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